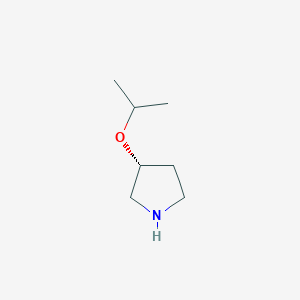

(R)-3-Isopropoxypyrrolidine

Descripción general

Descripción

(R)-3-Isopropoxypyrrolidine is a chiral pyrrolidine derivative that is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry. While the provided papers do not directly discuss (R)-3-Isopropoxypyrrolidine, they do provide valuable insights into the synthesis, molecular structure, and chemical properties of related pyrrolidine derivatives, which can be extrapolated to understand (R)-3-Isopropoxypyrrolidine.

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of significant interest. For instance, a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles has been developed to synthesize polysubstituted 3-aminopyrrole derivatives . Additionally, enantiomerically pure dihydroxypyrrolidines have been synthesized from 4-hydroxy-L-proline, highlighting the importance of regio- and stereoselective hydroxylation . These methods could potentially be adapted for the synthesis of (R)-3-Isopropoxypyrrolidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical reactivity and biological activity. The crystal structure of R(−)-1-tosyl-2-methylpyrrolidine has been determined, providing insights into the three-dimensional arrangement of atoms in the pyrrolidine ring . This information is valuable for understanding the steric and electronic factors that influence the reactivity of (R)-3-Isopropoxypyrrolidine.

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that are essential for their functionalization. For example, the synthesis of (2R,3S,4S)-3,4-dihydroxy-2-hydroxymethylpyrrolidine from (S)-pyroglutamic acid involves selective mono-O-benzylation and a Mitsunobu reaction to invert stereochemistry . These reactions are indicative of the types of transformations that (R)-3-Isopropoxypyrrolidine might undergo to introduce different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives and its characterization using NMR techniques provide valuable data on the physical properties of such compounds . These properties, including solubility, melting point, and boiling point, are important for the practical use of (R)-3-Isopropoxypyrrolidine in chemical synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation of Anticholinergics

Wu et al. (2008) explored the synthesis of stereo isomers of N-substituted soft anticholinergics based on glycopyrrolate and their pharmacological activities. These isomers were synthesized using optically pure methyl-cyclopentylmandelate and 3-hydroxy-N-methylpyrrolidine. The study assessed the pharmacological activities of these compounds, revealing their potential for effective and safe use as anticholinergics, owing to their stereospecificity and muscarinic-receptor subtype-selectivity (Wu et al., 2008).

Pharmacological Profiles of 5-HT2A Receptor Antagonists

Ogawa et al. (2002) investigated the pharmacology of R-96544, a novel 5-HT2A receptor antagonist. This research demonstrated the compound’s efficacy in inhibiting platelet aggregation and its potential as a treatment for cardiovascular diseases, owing to its selective activity on 5-HT2A receptors (Ogawa et al., 2002).

Pyrrolidine Dithiocarbamate in Colonic Anastomoses Healing

Teke et al. (2007) investigated the effects of Pyrrolidine dithiocarbamate (PDTC) on healing colonic anastomoses in rats, focusing on its protective role against remote ischemia/reperfusion injury. PDTC, known as a potent inhibitor of nuclear factor-κB, showed significant prevention of the delaying effect of remote organ I/R injury on anastomotic healing, indicating its potential therapeutic value in related surgeries (Teke et al., 2007).

Resolution of 3-Aminopyrrolidine for Chiral Pharmaceuticals

Sakurai et al. (2008) focused on the resolution of 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals. The research optimized conditions for industrial-scale production, which is crucial for synthesizing enantiopure compounds used in pharmaceutical applications (Sakurai et al., 2008).

Synthesis of LSD-like Tryptamines

Gerasimov et al. (1999) synthesized enantiomers of certain tryptamines incorporating a chiral pyrrolidine moiety. The study assessed the affinity of these compounds for the 5-HT2A receptor, contributing to the understanding of LSD-like psychopharmacology and potential therapeutic applications (Gerasimov et al., 1999).

Enantioselective Synthesis of Antibacterial Agents

Rosen et al. (1988) developed efficient asymmetric syntheses of the enantiomers of a potent quinolonecarboxylic acid antibacterial agent. The study highlighted the superior activity of the S-(+) enantiomer against both aerobic and anaerobic bacteria, emphasizing the importance of chirality in medicinal chemistry (Rosen et al., 1988).

Graphene-Modified Magnetic Polypyrrole Nanocomposite

Bai et al. (2015) fabricated a graphene-modified magnetic polypyrrole nanocomposite with potential applications in wastewater treatment. This study demonstrated its efficiency in adsorbing dyes from aqueous solutions, highlighting its utility in environmental cleanup processes (Bai et al., 2015).

Propiedades

IUPAC Name |

(3R)-3-propan-2-yloxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVTPKGWBIZFR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297796 | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Isopropoxypyrrolidine | |

CAS RN |

1187932-43-9 | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026847.png)

![N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide](/img/structure/B3026851.png)

![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)

![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)

![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)

![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)